molecular formula C21H12Cl2F2N2 B10931678 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Katalognummer: B10931678
Molekulargewicht: 401.2 g/mol
InChI-Schlüssel: KCWBQBOPZVIOPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing environmental impact and production costs.

Analyse Chemischer Reaktionen

1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include butyllithium, aluminum chloride, ethylene glycol, and microwave heating. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.

Eigenschaften

Molekularformel

C21H12Cl2F2N2

Molekulargewicht

401.2 g/mol

IUPAC-Name

1-(3,5-dichlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl2F2N2/c22-15-9-16(23)11-19(10-15)27-21(14-3-7-18(25)8-4-14)12-20(26-27)13-1-5-17(24)6-2-13/h1-12H

InChI-Schlüssel

KCWBQBOPZVIOPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.